7-Nitro-2-(trifluoromethyl)-10H-phenothiazine
Description
Chemical Identity and Nomenclature
This compound represents a specialized member of the phenothiazine family, characterized by its distinctive substitution pattern and molecular architecture. The compound bears the Chemical Abstracts Service registry number 2069-32-1 and conforms to the systematic International Union of Pure and Applied Chemistry nomenclature as this compound. The molecular formula C₁₃H₇F₃N₂O₂S accurately reflects the compound's composition, incorporating thirteen carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.
The compound's molecular architecture centers on the tricyclic phenothiazine scaffold, which consists of two benzene rings connected through a central six-membered ring containing both sulfur and nitrogen heteroatoms. This fundamental structure provides the framework upon which the characteristic substituents are positioned. The systematic nomenclature precisely indicates the locations of these substituents: a nitro group (-NO₂) occupies position 7, while a trifluoromethyl group (-CF₃) resides at position 2.
Table 1: Fundamental Chemical Identifiers
| Property | Value | Reference Source |
|---|---|---|
| Chemical Abstracts Service Number | 2069-32-1 | |
| European Inventory of Existing Commercial Chemical Substances Number | 218-192-1 | |
| Molecular Formula | C₁₃H₇F₃N₂O₂S | |
| Molecular Weight | 312.27 g/mol | |
| Canonical Simplified Molecular Input Line Entry System | C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)N+[O-] |
The structural representation through Simplified Molecular Input Line Entry System notation provides a linear encoding of the molecular structure, facilitating computational analysis and database searches. The International Chemical Identifier key LLVCJYBCDMKVPS-UHFFFAOYSA-N serves as a unique digital fingerprint for unambiguous compound identification across chemical databases. These standardized identifiers ensure consistent recognition and classification within the global chemical information infrastructure.
Historical Development in Heterocyclic Chemistry
The developmental trajectory of this compound is intrinsically linked to the broader evolution of phenothiazine chemistry, which originated in the nineteenth century through pioneering synthetic work. Heinrich August Bernthsen achieved the first synthesis of phenothiazine in 1883 through the innovative reaction of diphenylamine with elemental sulfur, establishing the foundational methodology for accessing this heterocyclic system. This seminal work preceded the systematic exploration of phenothiazine derivatives by several decades, during which the basic structural framework was established and characterized.
The historical significance of phenothiazine chemistry expanded dramatically during the early twentieth century, particularly through the work of Heinrich Caro, who synthesized methylene blue in 1876 as the first phenothiazinium salt. This breakthrough demonstrated the potential for biological activity within the phenothiazine framework, inspiring subsequent generations of medicinal chemists to explore structural modifications. Paul Ehrlich's investigations into methylene blue as an antimalarial agent in the 1890s further validated the therapeutic potential of phenothiazine-based compounds.
The systematic development of substituted phenothiazines gained momentum during the mid-twentieth century, driven by pharmaceutical research initiatives at institutions such as Rhône-Poulenc Laboratories. Paul Charpentier and his colleagues pioneered the synthesis of phenothiazine derivatives with various substituents, leading to the discovery of promethazine in the 1940s and chlorpromazine in the early 1950s. These developments established phenothiazines as a cornerstone of modern pharmacology and provided the conceptual framework for exploring more complex substitution patterns.
Table 2: Historical Milestones in Phenothiazine Development
| Year | Achievement | Researcher(s) | Significance |
|---|---|---|---|
| 1876 | Methylene blue synthesis | Heinrich Caro | First phenothiazinium salt |
| 1883 | Phenothiazine synthesis | Heinrich August Bernthsen | Foundational heterocycle |
| 1940s | Promethazine development | Paul Charpentier | Antihistamine activity |
| 1950s | Chlorpromazine introduction | Charpentier, Delay, Deniker | Antipsychotic breakthrough |
The emergence of specialized phenothiazine derivatives incorporating electron-withdrawing substituents represents a more recent development in heterocyclic chemistry, reflecting advances in synthetic methodology and understanding of structure-activity relationships. The specific combination of nitro and trifluoromethyl substituents in this compound exemplifies this modern approach to molecular design, where precise positional control enables the optimization of chemical and physical properties.
Positional Isomerism and Structural Significance
The substitution pattern of this compound exhibits considerable structural significance through its specific arrangement of functional groups on the phenothiazine core. The compound features a nitro group positioned at the 7-position and a trifluoromethyl group at the 2-position, creating a unique electronic environment that distinguishes it from other phenothiazine derivatives. This particular substitution pattern results from deliberate synthetic choices that influence both the compound's chemical reactivity and physical properties.
The positional arrangement of substituents in phenothiazine derivatives profoundly affects their electronic characteristics and molecular geometry. The nitro group at position 7 introduces significant electron-withdrawing effects through both inductive and resonance mechanisms. This electron deficiency is further enhanced by the trifluoromethyl group at position 2, which exerts strong inductive electron withdrawal due to the high electronegativity of fluorine atoms. The combined effect of these substituents creates a highly electron-deficient aromatic system with altered reactivity compared to unsubstituted phenothiazine.
Computational analysis reveals important structural features of the molecule, including predicted collision cross-section values for various adduct forms. The molecular ion exhibits a predicted collision cross-section of 151.8 Ų, while protonated adducts [M+H]⁺ and sodium adducts [M+Na]⁺ show values of 157.4 Ų and 165.6 Ų respectively. These parameters provide insights into the three-dimensional structure and gas-phase behavior of the compound under mass spectrometric conditions.
Table 3: Physical and Electronic Properties
| Property | Value | Reference |
|---|---|---|
| Density | 1.509 g/cm³ | |
| Boiling Point | 431.4°C at 760 mmHg | |
| Refractive Index | 1.615 | |
| Flash Point | 214.7°C | |
| Vapour Pressure | 1.2 × 10⁻⁷ mmHg at 25°C |
The molecular geometry of this compound reflects the characteristic folded conformation of phenothiazine derivatives, where the central ring system adopts a non-planar configuration. This structural feature results from the presence of the sulfur and nitrogen heteroatoms, which create angle strain that prevents complete planarity. The additional steric interactions between the bulky trifluoromethyl and nitro substituents may further influence the preferred molecular conformation and overall three-dimensional structure.
Properties
IUPAC Name |
7-nitro-2-(trifluoromethyl)-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O2S/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18(19)20)6-12(9)21-11/h1-6,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCJYBCDMKVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174749 | |
| Record name | 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2069-32-1 | |
| Record name | 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2069-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002069321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitro-2-(trifluoromethyl)-10H-phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.539 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine typically involves the nitration of 2-(trifluoromethyl)phenothiazine. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the phenothiazine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 7 undergoes selective reduction to form 7-amino derivatives, a critical step in synthesizing bioactive intermediates.
Example Reaction:
Reaction of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine with reduced iron powder in acidic isopropanol:
Conditions and Results:
| Reagents | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Fe powder (2 eq), HCl | 75% i-PrOH | Reflux | 30 min | ~91% |
Mechanism:
-
The nitro group is reduced to an amine via electron transfer from Fe⁰ in acidic media.
-
Subsequent diazotization with NaNO₂/HCl at low temperatures (<10°C) enables further functionalization (e.g., deamination) .
Oxidation to Sulfone Derivatives
The sulfur atom in the phenothiazine core is oxidized to a sulfone under strong oxidizing conditions, enhancing biological activity .
Example Reaction:
Conditions and Results:
| Oxidizing Agent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 30% H₂O₂ | Glacial AcOH | 20–25°C | 24 h | 55–62% |
Key Observations:
-
Sulfone derivatives exhibit enhanced antimicrobial activity due to increased electron-withdrawing effects .
Nucleophilic Aromatic Substitution (SNAr)
The nitro group activates the aromatic ring for SNAr reactions, enabling substitution at position 7 or adjacent positions.
Example Reaction:
Replacement of the nitro group with amines or thiols:
Conditions:
-
Bases: KOH or NaOH in polar aprotic solvents (e.g., acetone, ethanol) .
-
Nucleophiles (Nu⁻): Amines, thiols, or alkoxides.
Mechanistic Insight:
Functionalization via Acylation
The amino group (post-reduction) undergoes acylation to introduce diverse substituents at position 10.
Example Reaction:
Reagents and Yields:
| Acylating Agent | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | KOH | Acetone | ~85% | |
| Benzoyl chloride | NaOH | Ethanol | ~78% |
Comparative Reactivity with Analogues
The trifluoromethyl group at position 2 alters electronic effects compared to other substituents:
| Derivative | Reduction Rate (Nitro→Amine) | Sulfone Oxidation Yield |
|---|---|---|
| 2-Fluoro-7-nitro-10H-phenothiazine | Slower | 58% |
| 2-(Trifluoromethyl)-7-nitro-10H-phenothiazine | Faster | 62% |
Key Factor:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 7-nitro-2-(trifluoromethyl)-10H-phenothiazine as an anticancer agent. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast (MCF-7), prostate (PC-3), and gastric (MGC-803) cancers. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence its antiproliferative activity. For instance, certain derivatives exhibited IC50 values in the low micromolar range, demonstrating a selective effect against cancer cells while sparing non-tumorigenic cells .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 3.5 | Induction of apoptosis via tubulin binding |
| Derivative A | PC-3 | 5.0 | Cell cycle arrest at G2/M phase |
| Derivative B | MGC-803 | 4.2 | Inhibition of tubulin polymerization |
Antimicrobial Properties
The antimicrobial efficacy of phenothiazine derivatives, including this compound, has been extensively studied. These compounds have shown promising results against various bacterial and fungal strains. In vitro assessments revealed that sulfone derivatives of phenothiazines exhibit enhanced antimicrobial activities compared to their parent compounds, attributed to the electron-withdrawing effects of the sulfone group .
Table 2: Antimicrobial Activity of Phenothiazine Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| Sulfone Derivative C | S. aureus | 8 µg/mL |
| Sulfone Derivative D | C. albicans | 15 µg/mL |
Synthesis and Structural Modifications
The synthesis of this compound involves several methods, including the reaction of trifluoromethyl-substituted phenothiazines with nitro groups under controlled conditions. The introduction of various substituents on the phenyl ring can enhance biological activity and selectivity against specific targets .
Table 3: Synthesis Conditions for Phenothiazine Derivatives
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Trifluoromethylation | Alcoholic KOH reflux | 85% |
| Nitration | HNO3/H2SO4 mixture at 0°C | 75% |
Future Directions and Research Opportunities
The ongoing research into the applications of this compound suggests several avenues for future study:
- Targeted Drug Delivery : Investigating the use of this compound in targeted drug delivery systems could enhance its therapeutic efficacy while minimizing side effects.
- Combination Therapies : Exploring synergistic effects when combined with other chemotherapeutic agents may yield more effective treatment regimens for resistant cancer types.
- Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their biological effects will be crucial for optimizing their use in clinical settings.
Mechanism of Action
The mechanism of action of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These properties enable the compound to modulate various biological pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
a) 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
This compound features a nitro group on a phenyl-ethynyl substituent rather than directly on the phenothiazine ring. Its triclinic crystal structure (space group P1) and geometric parameters (e.g., bond angles: C9–C8–C7 = 121.74°, C8–C9–C10 = 117.86°) highlight the steric effects of the ethynyl linker . In contrast, the nitro group at the 7th position in 7-nitro-2-(trifluoromethyl)-10H-phenothiazine likely induces greater electron withdrawal directly on the aromatic system, which may enhance charge-transfer interactions .
b) 10-Phenyl-3-(4-(trifluoromethyl)phenyl)-10H-phenothiazine (4h)
With a -CF₃ group at the 3rd position and a phenyl substituent at the 10th position, this derivative shares partial structural motifs with the target compound. The ¹³C NMR spectrum (acetone-d₆, 150 MHz) reveals distinct chemical shifts for the -CF₃ group (δ ≈ 125 ppm), suggesting similar electronic environments for trifluoromethylated phenothiazines . However, the absence of a nitro group in 4h limits its utility in applications requiring strong electron-deficient frameworks .
c) 2-(Trifluoromethyl)phenothiazine
This analog lacks the 7-nitro group, resulting in reduced electron-withdrawing capacity. Such differences can significantly alter redox potentials and binding affinities in biological systems .
a) Antiviral Phenothiazines
Phenothiazines like promazine and phenoxathiin have demonstrated antiviral activity, with phenoxathiin exhibiting the lowest cytotoxicity (IC₅₀ = 858 µM) . In contrast, propionylpromazine·HCl and 2-chloro-10-(3-chloropropanol)-10H-phenothiazine were inactive due to high cytotoxicity . The nitro and -CF₃ groups in this compound may modulate its antiviral efficacy and toxicity profile, though experimental validation is required .
b) Enzyme Inhibitors
Chlorpromazine and ethopropazine are known inhibitors of serum cholinesterase . The electron-withdrawing nitro group in the target compound could enhance binding to enzyme active sites compared to analogs lacking this substituent.
Physical Properties
Predicted CCS values for this compound (150.7–161.6 Ų for cationic adducts) are lower than those of bulkier derivatives like 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, which has a larger conjugated system . This suggests that the target compound may exhibit improved solubility in polar solvents compared to extended π-systems.
Biological Activity
7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is a compound belonging to the phenothiazine family, characterized by its trifluoromethyl and nitro substituents. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₇F₃N₂O₂S
- CAS Number : 2069-32-1
- IUPAC Name : this compound
The structure of this compound can be represented as follows:
Antioxidant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, research suggests that phenothiazine derivatives can scavenge free radicals effectively, which is critical in mitigating oxidative stress in biological systems .
Comparative Antioxidant Activity Table
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Free radical scavenging |
| MAE-TPR | TBD | Reactive oxygen species (ROS) reduction |
| HEE-FLU | TBD | ROS reduction |
Anticancer Activity
There are emerging studies focusing on the anticancer properties of phenothiazine derivatives. Specifically, this compound has been evaluated for its effects on various cancer cell lines. Research indicates that these compounds may inhibit cell proliferation and induce apoptosis in cancer cells, particularly in drug-resistant lines .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in oxidative stress and signaling pathways. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cell membranes and enabling it to exert its effects more effectively.
Case Studies
- Study on Antioxidant Efficacy : A comparative study involving various phenothiazine derivatives demonstrated that this compound exhibited notable free radical scavenging capabilities, significantly reducing ROS levels in treated cells compared to controls .
- Anticancer Activity Evaluation : In vitro studies on breast carcinoma cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting potential therapeutic applications in oncology .
Q & A
Q. What are the established synthetic routes for 7-nitro-2-(trifluoromethyl)-10H-phenothiazine?
The synthesis typically involves Smiles rearrangement or nucleophilic substitution. For example, Smiles rearrangement can be employed by reacting 2-amino-5-substituted benzenethiols with nitro-substituted benzotrifluorides under alkaline conditions (e.g., NaOH in alcohol) to form the phenothiazine core . Alternatively, nucleophilic substitution reactions using trifluoromethylated intermediates under nitrogen atmosphere with catalysts like Pd(Ph₃P)₄ have been reported for similar compounds . Purification often involves column chromatography (silica gel, eluents like CH₂Cl₂/hexane) .
Q. Which analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Determines bond angles (e.g., C–S–C ~100.4°) and crystal packing (triclinic system, space group P1) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro and trifluoromethyl groups) and aromatic proton splitting .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 344.39 for C₂₀H₁₂N₂O₂S) .
Q. What are the primary applications of this compound in biological research?
Phenothiazine derivatives are explored as histone deacetylase (HDAC) inhibitors or dopamine receptor antagonists. For example, trifluoromethyl-substituted analogs show enhanced lipophilicity, improving blood-brain barrier penetration in neurological studies . Biological assays (e.g., enzyme inhibition kinetics, cell viability tests) are used to evaluate activity .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations analyze interactions with target proteins (e.g., HDACs or dopamine receptors). Key parameters include:
- Electrostatic potential maps : Highlight electron-deficient regions (nitro group) for hydrogen bonding .
- Lipophilicity (logP) : Trifluoromethyl groups increase logP (~4.22), correlating with membrane permeability .
- Conformational analysis : Assess planarity of the phenothiazine ring for π-π stacking .
Q. How should researchers address contradictions in spectroscopic data?
Discrepancies between NMR and MS results may arise from impurities or tautomerism. Mitigation strategies include:
Q. What reaction mechanisms explain the formation of byproducts during synthesis?
Competing pathways in Smiles rearrangement may yield isomers or nitro-reduction byproducts. For example:
Q. How can synthetic yields be optimized using design of experiments (DOE)?
A factorial design approach evaluates variables:
- Factors : Temperature (80–120°C), solvent polarity (THF vs. DMF), catalyst loading (0.5–2 mol% Pd).
- Responses : Yield (%) and purity (HPLC area%).
- Statistical analysis : ANOVA identifies significant factors (e.g., temperature p < 0.05) .
Q. What strategies improve solubility for in vivo studies?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
